1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane

Description

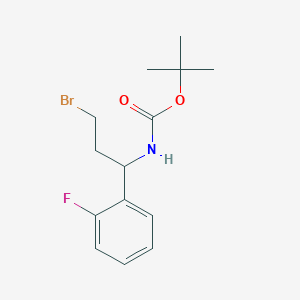

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane (CAS: 924817-75-4) is a fluorinated bromoalkane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-fluorophenyl substituent. This compound is structurally characterized by a propane backbone with:

- A Boc-protected amino group at position 1, enhancing stability during synthetic processes.

- A 2-fluorophenyl ring, which introduces electronic and steric effects critical for applications in medicinal chemistry and materials science.

The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization of the molecule . Its fluorinated aromatic ring may enhance bioavailability and metabolic stability in drug candidates, while the bromine atom provides a reactive handle for further derivatization .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-1-(2-fluorophenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWNCEQBXJGHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Bromination: The bromination of the propyl chain can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenyl halide and a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Deprotection: The free amine derivative.

Coupling Reactions: Biaryl or alkene derivatives.

Scientific Research Applications

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

3-Bromo-1-phenylpropene (CAS: 4392-24-9)

- Structural Difference: Propene backbone with a bromine atom and unsubstituted phenyl group; lacks the Boc-amino and fluorine substituents.

- Reactivity : The alkene moiety enables Diels-Alder or polymerization reactions, unlike the saturated propane chain in the target compound. Bromine here is more electrophilic due to the absence of electron-withdrawing fluorine .

1-(3-Bromo-4-fluorophenyl)propan-2-one (CAS: 194018-86-5)

- Structural Difference: Contains a ketone group (propan-2-one) instead of the Boc-amino group.

- Applications: The ketone facilitates condensation reactions (e.g., Grignard additions), whereas the Boc-amino group in the target compound is tailored for peptide coupling or protection strategies .

Amine-Functionalized Analogs

1-(3-Bromophenyl)propan-1-amine (CAS: 90642-45-8)

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2)

- Structural Difference : Additional methyl group on the fluorophenyl ring and a phenyl-substituted propane chain.

- Bioactivity: The methyl group may enhance lipophilicity, whereas the Boc-amino group in the target compound improves solubility in organic solvents .

Comparative Data Table

Biological Activity

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorophenyl moiety, which contribute to its reactivity and interactions with biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉BrFNO₂

- Molecular Weight : 332.21 g/mol

- CAS Number : 924817-99-2

The biological activity of 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane is influenced by its functional groups:

- Amino Group : Capable of forming hydrogen bonds or ionic interactions with biological targets, enhancing its binding affinity to proteins or enzymes.

- Bromine Atom : Participates in substitution reactions, modifying the compound's reactivity and interaction profile.

- Fluorophenyl Group : Engages in π-π interactions with aromatic residues in proteins, potentially affecting the compound's biological efficacy.

Biological Activity

1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane has been investigated for various pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor due to its ability to interact with active sites on enzymes. Studies have shown that similar compounds can inhibit protein kinases, suggesting that 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Protein Kinase Inhibition : Research indicated that brominated compounds could effectively inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases .

- Antimicrobial Studies : A series of experiments demonstrated that structurally related compounds exhibited potent antibacterial activity, reinforcing the hypothesis that 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane could be developed as a novel antimicrobial agent .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Boc-amino)-3-bromo-1-(2-fluorophenyl)propane | Boc protected amino group, bromine | Potentially different biological activity |

| 1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | Similar structure with para substitution | Variations in binding interactions |

| 1-(Boc-amino)-2-bromo-1-(3-fluorophenyl)propane | Bromine at a different position | Distinct reactivity profiles |

Q & A

Q. How can in vitro assays evaluate the compound’s potential as a biochemical probe?

- Methodological Answer : Screen for biological activity using enzyme inhibition assays (e.g., fluorogenic substrates) or cell viability assays (MTT assay). The bromo group’s leaving group potential makes it a candidate for covalent inhibitor design. Compare IC₅₀ values against analogs lacking the fluorine or Boc group to isolate structural contributors to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.